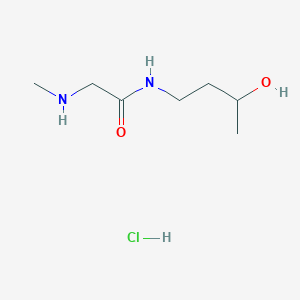
N-(3-羟基丁基)-2-(甲氨基)乙酰胺盐酸盐
描述
N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析化学
N-(3-羟基丁基)-2-(甲氨基)乙酰胺盐酸盐: 用作分析参考标准 . 该化合物的高纯度(≥98%)使其成为校准仪器、验证方法和进行痕量分析的理想选择。其在各种条件下的稳定性允许在复杂的化学基质中进行准确的定量。
合成有机化学
在合成有机化学中,该化合物在N-亚硝胺的合成中有所应用 . 该过程得益于广泛的底物范围、无金属和无酸条件以及优异的产率。当使用酸不稳定的保护基或敏感的官能团时,它特别有利。
生物活性
N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a 3-hydroxybutyl group attached to a methylaminoacetamide backbone, which is further modified by hydrochloric acid to form the hydrochloride salt. This structure is believed to influence its biological properties significantly.
Synthesis:
The synthesis typically involves the reaction of 2-aminoacetamide with 3-hydroxybutylamine in the presence of hydrochloric acid. The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.
The biological activity of N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity and receptor interactions, leading to various physiological effects. The hydroxybutyl group enhances binding affinity to certain targets, which could be crucial for its therapeutic efficacy.
Biological Activity
Research indicates that N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest that the compound may have potential antitumor properties, possibly by inducing apoptosis in cancer cells through modulation of key signaling pathways.
- Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells against oxidative stress, which could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and pathways.
In Vitro Studies
In vitro studies have demonstrated that N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested: DLD1 (colon cancer) and other human cancer cell lines.
- Mechanism Observed: Induction of multipolar spindle formation leading to aberrant mitosis, which is characteristic of cancer cells with centrosome amplification .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(3-Hydroxybutyl)-2-(methylamino)acetamide HCl | Potential antitumor, neuroprotective, anti-inflammatory | Hydroxybutyl group enhances binding |
| N-(3-Hydroxybutyl)-2-piperidinecarboxamide HCl | Antitumor activity | Piperidine ring contributes to activity |
| N-(3-Hydroxypropyl)-2-piperidinecarboxamide HCl | Less potent than hydroxybutyl variant | Different alkyl chain reduces efficacy |
属性
IUPAC Name |
N-(3-hydroxybutyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(10)3-4-9-7(11)5-8-2;/h6,8,10H,3-5H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAESLDZPQASTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)CNC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-55-7 | |
| Record name | Acetamide, N-(3-hydroxybutyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















